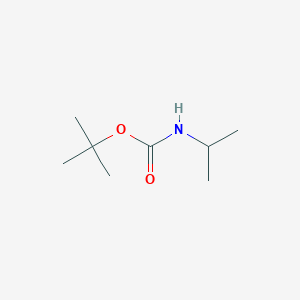

tert-butyl N-(propan-2-yl)carbamate

Description

tert-Butyl N-(propan-2-yl)carbamate is a carbamate derivative where the nitrogen atom of the carbamate group is substituted with a propan-2-yl (isopropyl) group, while the oxygen atom is protected by a tert-butoxycarbonyl (BOC) group. This compound falls under the category of BOC-protected amines, widely used in organic synthesis for temporary amine protection during multi-step reactions, particularly in peptide synthesis and medicinal chemistry. The BOC group enhances stability under basic conditions and can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) .

For instance, tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate (CAS 153117-08-9) has a molecular formula of C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol .

Properties

IUPAC Name |

tert-butyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9-7(10)11-8(3,4)5/h6H,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFZNGUHKPPRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408241 | |

| Record name | Tert-butyl N-propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51170-55-9 | |

| Record name | 1,1-Dimethylethyl N-(1-methylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51170-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl N-propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(propan-2-yl)carbamate can be synthesized through the reaction of isopropylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of tert-butyl N-propan-2-ylcarbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(propan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isopropylamine and tert-butyl alcohol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted carbamate.

Hydrolysis: The major products are isopropylamine and tert-butyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-(propan-2-yl)carbamate, with the chemical formula C12H21N3O4, is characterized by its carbamate functional group. Its structure allows it to act as a scaffold in various chemical reactions, making it valuable in synthetic organic chemistry.

Drug Development

This compound has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound can serve as inhibitors for specific enzymes involved in inflammatory processes, such as cytosolic phospholipase A2 (cPLA2α). Studies have shown that certain enantiomers exhibit significant biological activity, with the S-enantiomer demonstrating higher potency compared to the R-enantiomer .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various bioactive molecules. For example, it can be used as an intermediate in the preparation of isoform-selective phospholipase D inhibitors, which are crucial for understanding signaling pathways in cellular biology . The ability to modify the tert-butyl group allows for fine-tuning of the pharmacokinetic properties of synthesized drugs.

Skin Care Products

This compound is increasingly being incorporated into cosmetic formulations due to its stability and safety profile. It acts as a film former and stabilizer, enhancing the texture and efficacy of skin care products. Its use in formulations is supported by regulatory frameworks that emphasize safety and effectiveness .

Delivery Systems

The compound has been studied for its role in developing advanced delivery systems for active ingredients in cosmetics. By forming nanoparticles or microemulsions, it can improve the bioavailability of active compounds while ensuring controlled release and enhanced skin penetration .

Data Tables

Inhibitor Development

A study published in 2014 demonstrated the synthesis of a series of carbamate derivatives, including this compound, which were evaluated for their inhibitory effects on cPLA2α. The results indicated that modifications to the carbamate structure could lead to improved inhibitory potency, highlighting its potential in drug design .

Cosmetic Efficacy Testing

In a recent study on cosmetic formulations, this compound was included in a moisturizing cream. The formulation underwent rigorous testing to assess skin hydration and sensory attributes, confirming its effectiveness as a stabilizing agent that enhances product performance without compromising safety .

Mechanism of Action

The mechanism of action of tert-butyl N-propan-2-ylcarbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur on other functional groups. The tert-butyl group can be removed under specific conditions, revealing the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The following table compares tert-butyl N-(propan-2-yl)carbamate with structurally similar BOC-protected carbamates, highlighting substituent variations and molecular properties:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent on Nitrogen | Key Features |

|---|---|---|---|---|

| This compound* | C₈H₁₇NO₂ (inferred) | ~175.23 (calculated) | Propan-2-yl (isopropyl) | Non-polar, steric hindrance |

| tert-Butyl N,N-diallylcarbamate (151259-38-0) | C₁₁H₁₉NO₂ | 197.27 | Two allyl groups | Unsaturated, reactive sites |

| tert-Butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate (153117-08-9) | C₁₄H₂₂N₂O₂ | 250.34 | 3-(2-aminopropyl)phenyl | Aromatic, amine functionality |

| tert-Butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate (1698773-22-6) | C₁₀H₁₇NO₂S | 227.32 | Propargyl sulfide | Thioether, alkyne reactivity |

| tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate (1153077-35-0) | C₁₂H₂₀N₂O₂S | 264.36 | Thiazole ring with isopropyl | Heterocyclic, planar structure |

*Inferred structure based on naming conventions.

Key Observations:

- Polarity : The absence of polar groups (e.g., -OH, -NH₂) in the isopropyl-substituted compound reduces water solubility relative to analogs with hydroxyl or amine substituents (e.g., tert-butyl N-[1,3-dihydroxypropan-2-yl]carbamate in ) .

- Stability : All BOC-protected carbamates are acid-labile, but electron-withdrawing substituents (e.g., thiazole in ) may slightly enhance stability under basic conditions due to resonance effects .

Research Findings and Trends

- Steric vs. Electronic Effects : Studies suggest that bulky substituents (e.g., isopropyl) prioritize steric protection over electronic modulation, whereas electron-withdrawing groups (e.g., sulfonyl in ) enhance carbamate stability .

- Solubility Trade-offs : Hydrophilic substituents improve aqueous solubility but may complicate purification steps, as seen in hydroxyl-bearing analogs requiring chromatography () .

- Green Chemistry : Recent efforts focus on solvent-free syntheses for BOC-protected carbamates, though yields for sterically hindered derivatives remain suboptimal .

Biological Activity

Tert-butyl N-(propan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure includes a tert-butyl group and a propan-2-yl moiety, which contribute to its unique properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : C₉H₁₉N₁O₂

- Molecular Weight : Approximately 171.26 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate functional group.

This compound primarily acts as an inhibitor of specific enzymes and receptors. Its biological activity can be attributed to the following mechanisms:

- Receptor Modulation : The compound selectively interacts with β2-adrenergic receptors, which are crucial in managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This selectivity minimizes cardiovascular side effects typically associated with non-selective β-blockers.

- Enzyme Inhibition : Studies have shown that carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic signaling pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

-

Respiratory Therapy Application :

- A study investigated the compound's effects on airway responsiveness in animal models of asthma. Results indicated significant bronchodilation effects without notable cardiovascular side effects, supporting its potential as a safer alternative to traditional β-blockers.

- Neuropharmacological Research :

- Antimicrobial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.